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Compound Focus: Dorsomorphin

CAS No.: 866405-64-3

Cat. No.: S526528

The primary distinction between Dorsomorphin and DMHI1 lies in their selectivity for Bone Morphogenetic

Protein (BMP) pathways. The following table summarizes their core characteristics and profiles.

Feature Dorsomorphin DMH1

Primary Target BMP Type | Receptors (ALK2, Highly selective for BMP Type | Receptors
ALKS3, ALK6) and AMPK [1] (particularly ALK?2) [1] [2]

Key Off-Target  Inhibits AMP-activated protein No significant inhibition of AMPK, VEGFR2, or

Activity kinase (AMPK) [1] other kinases tested [1]
Selectivity Original compound with broad Structurally engineered analogue of
Rationale kinase inhibitory activity [1] Dorsomorphin designed to eliminate AMPK and

VEGFR2 inhibition [1]

| Primary Research Applications | - Early studies on BMP signaling

AMPK-related research [1] | - Neural differentiation of stem cells via dual-SMAD inhibition [1]
Inhibition of vascular calcification [3] [4]
Neuropathic pain and demyelination research [5]

Neuroinflammation and Parkinson's disease models [6] |
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The improved selectivity of DMH1 makes it particularly valuable for experiments where specifically

inhibiting the BMP pathway is critical, without the confounding effects of AMPK modulation [1].

Experimental Data and Protocol Context

To provide context for the data in the table above, here are summaries of key experimental methodologies

and findings from the literature.

¢ In Vitro Kinase Assay: This is the fundamental method for establishing selectivity. DMH1 was tested
against a panel of over 300 kinases. The results confirmed its potent inhibition of BMP receptors
(ALK2) and a clean profile against AMPK, VEGFR2, and other closely related kinases, which are
primary off-targets of Dorsomorphin [1].

¢ Neural Differentiation of hiPSCs (Dual-SMAD Inhibition):

o Protocol: Human induced pluripotent stem cells (hiPSCs) are treated with a combination of a
TGF-B pathway inhibitor (like SB431542) and a BMP inhibitor (either DMH1 at 0.5 uM or
recombinant Noggin). The efficiency of neural conversion is then assessed over 7 days by
measuring the downregulation of pluripotency markers (OCT4, NANOG) and the upregulation
of neural precursor markers (PAX6, SOX1) using immunostaining and gRT-PCR [1].

o Findings: DMH1 was as effective as the natural protein Noggin in inducing neural precursor
cells. The study also highlighted that the concentration of the BMP inhibitor (DMH1 or Noggin)
can selectively modulate the expression of specific neural markers like SOX1, allowing for
control over the resulting neuronal lineage [1].

¢ Inhibition of Vascular Calcification:

o Protocol: Human aortic smooth muscle cells (SMCs) are cultured in a calcification medium with
high inorganic phosphate (3.0 mM Pi) for 7 days, with or without DMHL1. Calcification is
visualized with Alizarin Red S staining and quantified via calcium assay. Markers of osteogenic
differentiation (osterix, alkaline phosphatase) and SMC identity (smooth muscle myosin heavy
chain) are analyzed by Western blot [3] [4].

o Findings: DMH1 significantly reduced phosphate-induced calcium deposition and prevented
the osteogenic transformation of vascular SMCs. This effect was linked to the inhibition of the
BMP/Smad1/5/8 signaling pathway [3] [4].

¢ Neuroinflammation in Parkinson's Disease Models:

o Protocol: A Parkinson's disease mouse model (induced by MPTP) is used. Single-nuclear RNA
sequencing (snRNA-seq) analysis of the substantia nigra revealed enhanced BMP signaling in
astrocytes. The functional role of this pathway was then investigated by inhibiting BMP
signaling [6].

o Findings: Inhibition of BMP signaling in astrocytes reduced the expression of
neuroinflammatory factors (Nlrp3, IL-13, TNF-a), alleviated the loss of dopaminergic neurons,
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and improved motor function in the PD model [6].

BMP Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the core BMP signaling pathway and the specific points where Dorsomorphin

and DMH1 act. This visual should help clarify their mechanistic role.
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Figure 1: Mechanism of BMP Pathway Inhibition. This diagram outlines the core BMP signaling cascade,
from ligand binding to target gene transcription. Both Dorsomorphin and DMH]1 act by inhibiting the kinase
activity of the Type I receptors (ALK2, ALK3, ALK6), thereby preventing the phosphorylation of downstream
R-Smads. DMH1 is a structurally engineered analogue designed for greater specificity against these

receptors, particularly ALK2, while minimizing off-target effects.

Key Insights for Researchers

e Application Dictates Choice: For studies where the specific, isolated inhibition of the BMP pathway
is paramount, DMHL1 is the superior tool compound due to its clean selectivity profile. If your
research involves AMPK signaling, the off-target activity of Dorsomorphin could be a confounding
variable [1].

e Concentration Sensitivity: In differentiation protocols like neural induction, the concentration of the
BMP inhibitor (whether DMH1 or Noggin) can be a critical variable. It's not just about on/off inhibition;
fine-tuning the concentration can help steer specific lineage decisions, such as the level of SOX1
expression [1].

¢ Emerging Therapeutic Potential: The research highlights DMH1's potential beyond basic science.
Its efficacy in models of vascular calcification [3] [4], trigeminal neuralgia [5], and Parkinson's disease
[6] suggests it could be a promising starting point for developing therapies for these conditions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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